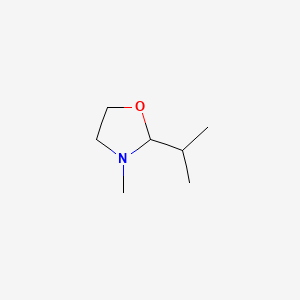
2-Isopropyl-3-methyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-3-methyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of an isopropyl group at the second position and a methyl group at the third position of the oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-3-methyloxazolidine can be synthesized through the condensation of 2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under mild acidic conditions, which facilitate the formation of the oxazolidine ring. The general reaction scheme is as follows:
2-Amino-2-methyl-1-propanol+Formaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-Isopropyl-3-methyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
科学的研究の応用
2-Isopropyl-3-methyloxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-isopropyl-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Oxazolidine: The parent compound without any substituents.
2-Methyl-3-phenyl-oxazolidine: A similar compound with a phenyl group at the third position.
2-Isopropyl-3-phenyl-oxazolidine: A compound with both isopropyl and phenyl groups.
Uniqueness
2-Isopropyl-3-methyloxazolidine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both isopropyl and methyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.
特性
CAS番号 |
51439-17-9 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
3-methyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-8(3)4-5-9-7/h6-7H,4-5H2,1-3H3 |
InChIキー |
MWICJTMFJMAWMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1N(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


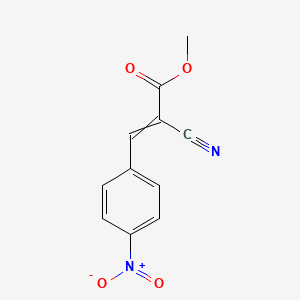
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
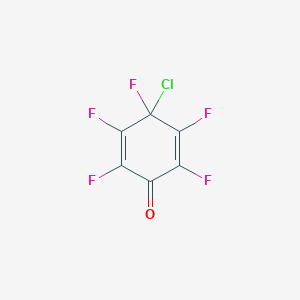
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
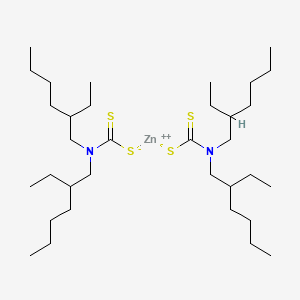
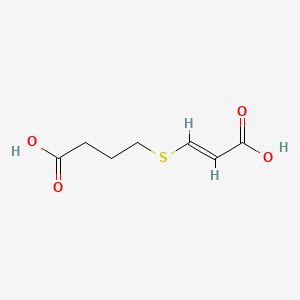
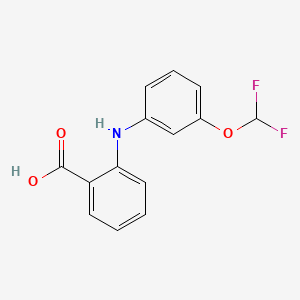


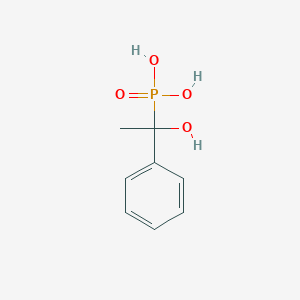
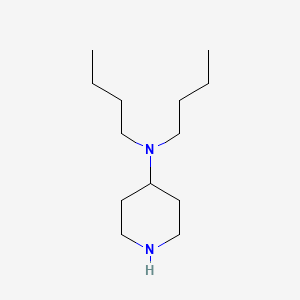
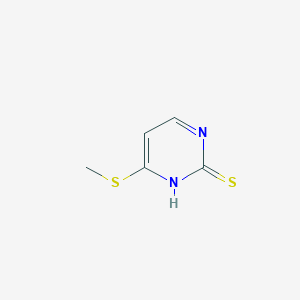
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
